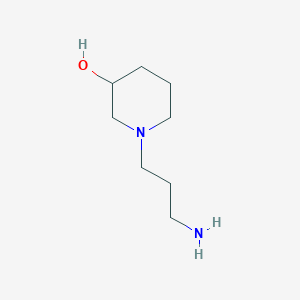

1-(3-Aminopropyl)piperidin-3-ol

Description

Contextualizing the Piperidine (B6355638) and Amino Alcohol Motif in Chemical Research

Prevalence of Piperidine Derivatives in Privileged Structures in Chemical Biology and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in drug discovery and medicinal chemistry. nih.govgoogle.com Termed a "privileged structure," the piperidine moiety is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. google.combldpharm.comarkat-usa.org Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced membrane permeability, metabolic stability, and the capacity for strong receptor binding. bldpharm.com The sp3-hybridized state of its carbon atoms allows for complex three-dimensional arrangements, which are crucial for precise interactions with biological targets. nih.gov Many successful drugs, such as the acetylcholinesterase inhibitor Donepezil, feature a piperidine core, underscoring its importance in designing therapies for complex conditions like Alzheimer's disease. google.com

Table 1: Examples of Piperidine-Containing Pharmaceuticals

| Drug Name | Therapeutic Class | Role of Piperidine Moiety |

|---|---|---|

| Donepezil | Acetylcholinesterase Inhibitor | Core scaffold for binding to the active site of the enzyme. google.com |

| Melperone | Antipsychotic | Essential part of the pharmacophore responsible for its activity. nih.gov |

| Morphine | Analgesic | Part of a fused ring system that is critical for opioid receptor interaction. google.com |

| Atropine | Anticholinergic | Contains a fused piperidine ring, used for various medical purposes. google.com |

Strategic Importance of 1,3-Amino Alcohol Functional Groups in Organic Synthesis

The 1,3-amino alcohol motif, characterized by an alcohol and an amine separated by three carbon atoms, is a dominant structural feature in a wide array of natural products and pharmaceutically active compounds. The stereoselective synthesis of these motifs is a significant goal in organic chemistry, as the spatial arrangement of the hydroxyl and amino groups is often critical for biological activity. Modern synthetic methods, including C-H amination and asymmetric reductive couplings, have been developed to create these structures with high selectivity. These functional groups are valuable because they can participate in hydrogen bonding and act as key recognition elements in biological systems. The development of methods to furnish 1,3-amino alcohols efficiently streamlines the synthesis of complex molecules by embedding crucial functionality early in the synthetic route.

Role of Diamine and Aminoalcohol Moieties in Ligand Design

In the field of coordination chemistry, diamine and aminoalcohol moieties are fundamental components in the design of ligands for complexing metal ions. These functional groups can act as bidentate or polydentate ligands, binding to a metal center through their nitrogen and oxygen donor atoms. The resulting metal complexes have applications in catalysis and materials science. The structure and rigidity of the ligand framework, including the spacing between the donor atoms, play a crucial role in determining the stability and properties of the metal complex. Research into amino alcohol ligands has shown that their pre-organization, or the degree to which their solution conformation matches the conformation needed for metal binding, is a key factor in forming stable complexes.

Broader Relevance of Aminopropyl Linkers in Molecular Design

The aminopropyl group in 1-(3-Aminopropyl)piperidin-3-ol serves as a linker, a crucial component in modern molecular design strategies like fragment-based drug discovery and the development of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras). Linkers connect two or more molecular fragments, and their length, flexibility, and chemical nature can significantly impact the properties of the final molecule.

The aminopropyl linker provides a flexible, hydrophilic chain that can be used to join a pharmacophore to another molecule or a solid support. For instance, in the creation of antibody-drug conjugates (ADCs), linkers are essential for attaching a potent drug to an antibody, enabling targeted delivery to cancer cells. The choice of linker is not trivial; it can affect binding affinity by introducing strain or, conversely, by allowing optimal positioning of the linked fragments. Mono-Boc protected diamines, including those with propyl chains, are popular building blocks in the synthesis of these complex therapeutic agents.

Table 2: Types of Linkers and Their Applications

| Linker Type | Key Features | Common Applications |

|---|---|---|

| Alkyl Chains (e.g., Aminopropyl) | Flexible, variable length. | Fragment-based drug discovery, solid-phase synthesis. |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible, non-immunogenic. | Improving solubility and pharmacokinetics of molecules. |

| Rigid Linkers (e.g., containing rings or alkynes) | Constrained conformation. | Fine-tuning the distance and orientation between two fragments. |

| Cleavable Linkers | Designed to break under specific conditions (e.g., pH, enzymes). | Drug delivery systems, releasing active drug at the target site. |

Overview of Research Trajectories for Multifunctional Amine-Alcohol Compounds

Multifunctional compounds that contain both amine and alcohol groups are pivotal building blocks in chemical synthesis. Research in this area focuses on developing efficient, one-pot methods for their preparation, often by transforming more readily available starting materials. For example, significant effort has been invested in the direct conversion of alcohols into amines, which is a highly atom-efficient process. This can be achieved through biocatalytic methods using enzymes like alcohol dehydrogenases and amine dehydrogenases, or through chemocatalysis using metal complexes.

Chiral amines and alcohols are particularly valuable in the pharmaceutical industry. The development of stereoselective syntheses for these compounds is a major research trajectory, as the chirality of these functional groups often dictates the efficacy and safety of a drug. The versatility of the amine and alcohol groups allows for their further conversion into a wide range of other functionalities, making them valuable intermediates in the synthesis of complex target molecules. The study of multifunctional amine-alcohol compounds, therefore, continues to be a vibrant area of research, driving innovation in synthetic methodology and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminopropyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-4-2-6-10-5-1-3-8(11)7-10/h8,11H,1-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDCHEDVXUZUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Piperidin-3-ol Scaffold

The formation of the piperidin-3-ol core is a critical step in the synthesis of the target compound. This can be achieved through various synthetic routes, primarily involving the creation of the heterocyclic ring system.

Ring-Closing and Cyclization Approaches

Intramolecular cyclization is a fundamental strategy for constructing the piperidine (B6355638) ring. nih.gov This often involves the formation of a carbon-nitrogen bond within a single molecule to create the cyclic structure. nih.gov One common approach is the reductive cyclization of amino acetals, which can be prepared through methods like the nitro-Mannich reaction. nih.gov This allows for diastereoselective control over the stereochemistry of the resulting piperidine. nih.gov Another powerful technique is ring-closing metathesis (RCM), which utilizes ruthenium or molybdenum catalysts to form cyclic olefins from diene precursors. researchgate.netresearchgate.net

Oxidative ring-opening of cyclic olefins, such as substituted indenes or cyclopentenes, can yield reactive diformyl intermediates. nih.gov These intermediates can then undergo a ring-closing step via a reductive amination protocol with a chiral amine, leading to the formation of piperidine scaffolds through ring expansion. nih.gov This method offers stereocontrol over the final product. nih.gov

A modular approach to synthesizing trisubstituted chiral piperidines has also been developed, starting from a formal [4+2] cyclization between choro-homoserine and acetylene (B1199291) dicarboxylate. acs.org This is followed by a diastereoselective reduction and a regioselective ring-opening to yield an orthogonally protected piperidine intermediate. acs.org

Functional Group Interconversions on Piperidine Rings

Functional group interconversions (FGIs) are essential for modifying an existing piperidine ring to introduce the desired hydroxyl group at the 3-position. solubilityofthings.com This can involve a variety of reactions such as oxidation, reduction, substitution, and elimination. imperial.ac.uk For instance, a ketone group on the piperidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄). The choice of reagent is crucial for achieving the desired transformation with high yield and selectivity. solubilityofthings.com

The conversion of other functional groups, such as the transformation of an amine to an amide or a carboxylic acid to an ester, can also be employed to facilitate the synthesis of the piperidin-3-ol scaffold. solubilityofthings.com For example, the reduction of a carboxylic acid derivative can lead to the formation of a primary alcohol. fiveable.me

Incorporation of the 3-Aminopropyl Side Chain

Once the piperidin-3-ol scaffold is in place, the next crucial step is the attachment of the 3-aminopropyl side chain to the piperidine nitrogen.

Alkylation and Amidation Reactions

Direct N-alkylation of piperidin-3-ol is a common method for introducing the 3-aminopropyl side chain. researchgate.net This typically involves reacting the piperidine with a suitable alkylating agent, such as a 3-halopropylamine derivative, often in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). researchgate.net The use of a protected aminopropyl halide, for instance, with a Boc group, can prevent unwanted side reactions. niscpr.res.in

Amide coupling reactions offer an alternative route. researchgate.net This involves reacting the piperidine with a carboxylic acid that contains the three-carbon chain, using coupling agents like N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and Hydroxybenzotriazole (HOBt). researchgate.netacgpubs.org The resulting amide can then be reduced to the corresponding amine.

| Reaction Type | Reagents | Key Features |

| N-Alkylation | Alkyl halides (e.g., 3-bromopropylamine), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Direct attachment of the side chain. May require protection of the amino group. |

| Amide Coupling | Carboxylic acid, Coupling agents (e.g., EDC.HCl, HOBt) | Forms an amide bond which is subsequently reduced to an amine. |

Reductive Amination Pathways

Reductive amination provides a versatile and efficient method for forming the C-N bond of the 3-aminopropyl side chain. researchgate.netresearchgate.net This two-step process involves the initial reaction of the piperidin-3-ol with a 3-aminopropanal (B1211446) or a related carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. researchgate.net A variety of reducing agents can be used, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net Reductive amination is valued for its operational simplicity and the wide availability of starting materials. researchgate.net

The double reductive amination (DRA) of dicarbonyl compounds is another powerful strategy for constructing the piperidine skeleton and can be adapted to introduce the desired side chain. chim.it

Stereoselective and Enantioselective Synthesis of 1,3-Amino Alcohol Derivatives

The synthesis of specific stereoisomers of 1-(3-aminopropyl)piperidin-3-ol is of significant interest, as different stereoisomers can exhibit distinct biological activities. nih.gov This requires the use of stereoselective and enantioselective synthetic methods.

Enantioselective synthesis of 3,4,5-trisubstituted piperidines has been achieved, and these methods can be adapted to control the stereochemistry at the C3 position of the piperidin-3-ol ring. nih.gov A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids. snnu.edu.cnorganic-chemistry.org This method provides high yields and excellent enantioselectivity. snnu.edu.cnorganic-chemistry.org

Furthermore, a catalytic enantioselective bromocyclization of olefinic amides can produce enantioenriched 2-substituted 3-bromopiperidines, which can be transformed into 3-substituted piperidines. rsc.org The stereoselective synthesis of 1,3-amino alcohol derivatives can also be achieved through a silicon-mediated ring-opening of substituted piperidines. nih.govacs.org

Biosynthesis-inspired strategies, such as a stereoselective three-component vinylogous Mannich-type reaction, can lead to the formation of chiral dihydropyridinone intermediates, which are versatile precursors for a variety of chiral piperidine compounds. rsc.org

| Method | Catalyst/Reagent | Key Outcome |

| Asymmetric Reductive Heck Reaction | Rhodium catalyst | High yield and excellent enantioselectivity for 3-substituted piperidines. snnu.edu.cnorganic-chemistry.org |

| Enantioselective Bromocyclization | Amino-thiocarbamate catalysts | Enantioenriched 3-substituted piperidines. rsc.org |

| Silicon-Mediated Ring-Opening | TBAF and cyanogen (B1215507) bromide | Stereoselective synthesis of 1,3-amino alcohol derivatives. nih.govacs.org |

| Vinylogous Mannich-type Reaction | Functionalized dienolate | Chiral dihydropyridinone intermediates for various chiral piperidines. rsc.org |

Chiral Pool Synthesis from Natural Precursors (e.g., L-glutamic acid)

A practical approach for the synthesis of enantiomerically pure 3-amino piperidine derivatives, which are structurally related to the target compound, utilizes L-glutamic acid as a readily available chiral starting material. niscpr.res.in This multi-step synthesis involves the initial protection and modification of the amino acid. niscpr.res.in A typical sequence begins with the esterification of both carboxylic acid groups of L-glutamic acid, followed by protection of the amino group, commonly with a tert-butoxycarbonyl (Boc) group. niscpr.res.in The resulting diester is then reduced, for instance with sodium borohydride, to afford the corresponding diol, (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate. niscpr.res.in

Enzyme-Catalyzed Synthetic Cascades for Aminopiperidine Derivatives

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral amines and their derivatives. mdpi.comresearchgate.net Enzyme-catalyzed cascades, in particular, allow for multi-step transformations in a single pot, which can prevent the racemization of sensitive intermediates and streamline the synthetic process. nih.govrsc.org

For the synthesis of protected 3-aminopiperidine derivatives, a multi-enzyme cascade has been developed utilizing galactose oxidase (GOase) and an imine reductase (IRED). nih.govmanchester.ac.uk This process starts from N-Cbz-protected L-ornithinol, which is derived from the natural amino acid L-ornithine. manchester.ac.uk The GOase oxidizes the primary alcohol to an aldehyde, which then undergoes spontaneous intramolecular cyclization to form a cyclic imine. This labile intermediate is then stereoselectively reduced by the IRED to yield L-3-N-Cbz-aminopiperidine. nih.govrsc.org This one-pot reaction has been shown to produce the desired product with high enantiopurity and in isolated yields of up to 54%. nih.govrsc.org

The efficiency of such enzymatic cascades can be influenced by various factors, including enzyme concentration, pH, and temperature. For instance, increasing the concentration of GOase and optimizing the pH to 8 has been found to be beneficial for the reaction. manchester.ac.uk However, temperatures above 30°C can lead to enzyme deactivation and lower conversions. manchester.ac.uk

Directed Asymmetric Syntheses

Directed asymmetric synthesis provides a powerful set of tools for constructing chiral molecules like 3-hydroxypiperidines with high enantioselectivity. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

One notable method involves a rhodium-catalyzed asymmetric construction of 3-hydroxypiperidone scaffolds. thieme-connect.com This reaction proceeds through a sequence initiated by light, involving a Norrish-Yang type photocyclization of an N-allylglyoxylamide to form a vinyl β-lactam intermediate. thieme-connect.com This is followed by a rhodium-catalyzed restructuring of the four-membered ring into the six-membered 3-hydroxypiperidone. thieme-connect.com This transformation is energetically favorable, driven by the release of ring strain. thieme-connect.com

Another strategy in asymmetric synthesis is the use of chiral phosphoric acids (CPA) as catalysts in intramolecular aza-Michael cyclizations. whiterose.ac.uk This approach has been successfully applied to the synthesis of substituted piperidines, achieving good yields and high enantioselectivities. whiterose.ac.uk The reaction conditions, including the choice of solvent, temperature, and specific CPA catalyst, are crucial for optimizing the yield and enantiomeric ratio of the product. whiterose.ac.uk

Silicon-Mediated Ring-Opening Reactions for 1,3-Amino Alcohol Derivatives

A strategy for the stereoselective synthesis of acyclic 1,3-amino alcohol derivatives involves the silicon-mediated ring-opening of substituted piperidines. nih.govacs.orgacs.org This method utilizes piperidines containing a trimethylsilylmethyl group at the C-2 position. nih.govacs.org The presence of this group activates the piperidine ring for regioselective cleavage. acs.org

The ring-opening is typically achieved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and cyanogen bromide. nih.govacs.orgacs.org This reaction, an extension of the von Braun tertiary amine cleavage, results in the formation of acyclic products containing synthetically useful cyanamide (B42294) and terminal alkene functional groups. nih.govacs.org This methodology is particularly valuable for creating alkylamine derivatives with multiple chiral centers in a stereoselective manner. nih.govacs.orgacs.org

Epoxide Ring-Opening Strategies for 1,3-Amino Alcohol Formation

The ring-opening of epoxides with amines is a fundamental and widely used method for the synthesis of β-amino alcohols, which are key structural motifs in many biologically active compounds. rroij.comjsynthchem.comresearchgate.net This reaction can be catalyzed by various reagents, including Lewis acids, to achieve high regioselectivity. mdpi.com

In the context of forming piperidine-containing 1,3-amino alcohols, a strategy would involve the reaction of a suitable piperidine-containing amine with an epoxide. The regioselectivity of the epoxide ring-opening is a critical aspect. In acidic or neutral conditions, the nucleophilic amine will typically attack the more substituted carbon of the epoxide, following an SN2-like mechanism. jsynthchem.com

Various catalysts have been employed to facilitate this transformation, including aluminum triflate (Al(OTf)₃) and indium tribromide, which have been shown to be effective in promoting the aminolysis of epoxides. rroij.comnih.gov Solvent-free conditions using catalysts like sulfated zirconia have also been developed for high regioselectivity. rroij.com Furthermore, catalyst-free methods using polar mixed solvent systems, such as DMF/H₂O, have been reported to efficiently and regioselectively produce β-amino alcohols. organic-chemistry.org Microwave-assisted aminolysis of epoxides has also been shown to significantly reduce reaction times. emich.edu

Derivatization and Functionalization of this compound

The presence of multiple functional groups in this compound, namely a primary amine, a secondary amine within the piperidine ring, and a hydroxyl group, allows for a wide range of chemical modifications.

Reactions at the Primary Amine Moiety

The primary amine group is a key site for derivatization, allowing for the introduction of various functionalities. Primary amines are nucleophilic and can react with a variety of electrophiles. msu.edu

Common derivatization reactions include:

Acylation: The primary amine can react with acid chlorides or anhydrides to form amides. uomustansiriyah.edu.iq

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride (Hinsberg test), yields sulfonamides. msu.edu

Alkylation: While direct alkylation with alkyl halides can be difficult to control and may lead to mixtures of products, it is a possible modification. uomustansiriyah.edu.iq

Formation of Imines (Schiff Bases): Reaction with aldehydes or ketones under controlled pH conditions leads to the formation of imines. libretexts.org

Reaction with Isocyanates: The primary amine can react with isocyanates to form urea (B33335) derivatives. For instance, 1-(3-aminopropyl)imidazole (B109541) reacts with phenyl isocyanate to form a phenylurea adduct. nih.gov

Derivatization for Chiral HPLC Analysis: To analyze the enantiomeric purity of compounds like piperidin-3-amine, pre-column derivatization is often employed. Reagents like para-toluenesulfonyl chloride can be used to introduce a chromophore, facilitating detection by UV and separation on a chiral column. nih.gov

These derivatization reactions are essential for creating libraries of compounds for structure-activity relationship studies and for analytical purposes. nih.govresearchgate.net

Transformations Involving the Secondary Hydroxyl Group

The secondary hydroxyl group in piperidin-3-ol and its derivatives is a key site for functionalization, enabling the introduction of various substituents through oxidation, esterification, and etherification reactions.

Oxidation: The secondary alcohol of the piperidin-3-ol core can be oxidized to the corresponding ketone, a piperidin-3-one. This transformation is a fundamental step in the synthesis of many biologically active molecules. For instance, N-substituted 4-piperidones are readily oxidized to 2,3-dihydro-4-pyridones using reagents like mercuric acetate, indicating a general susceptibility of the piperidine ring system to oxidation. arkat-usa.org The oxidation of 3-hydroxypiperidine (B146073) itself can yield 2-pyrrolidinone (B116388) through oxidative ring cleavage with reagents like iodosylbenzene. sigmaaldrich.comsigmaaldrich.com More direct oxidation of N-substituted piperidin-3-ols to the corresponding 3-piperidones can be achieved using various modern oxidizing agents, a common strategy in the synthesis of pharmaceutical intermediates. For example, the enantiopure piperidine derivative (R)-3,3-dibromo-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one is generated from the corresponding piperidine via oxidation with bromine in acetic acid. researchgate.net

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides. These reactions are typically performed to modify the compound's physicochemical properties or to install a functional handle for further elaboration. For example, etherification of N-substituted 4-hydroxypiperidines has been accomplished using sodium hydride and a catalytic amount of 15-crown-5 (B104581) to yield various ether derivatives.

| Transformation | Reactant(s) | Reagent(s) | Product Type | Ref. |

| Oxidation | 3-Hydroxypiperidine | Iodosylbenzene | 2-Pyrrolidinone | sigmaaldrich.comsigmaaldrich.com |

| Oxidation | N-Alkyl-4-piperidone | Mercuric Acetate | 2,3-Dihydro-4-pyridone | arkat-usa.org |

| Oxidation | Enantiopure piperidine | Bromine, Acetic Acid | Piperidin-2-one derivative | researchgate.net |

| Etherification | N-Benzyl-4-hydroxypiperidine, Nitriles | Sodium Hydride, 15-crown-5 | 4-Oxypiperidine Ether |

N-Substitution Reactions of the Piperidine Nitrogen

In the case of this compound, the piperidine nitrogen is already substituted. However, the primary amino group at the terminus of the propyl chain offers a versatile site for a wide range of N-substitution reactions, including acylation and alkylation. These modifications are crucial for building more complex molecules and for structure-activity relationship (SAR) studies in drug discovery. The compound N-(3-Aminopropyl)piperidine is a known reactant for incorporating basic side chains into various molecular scaffolds. sigmaaldrich.comsigmaaldrich.com

N-Acylation: The primary amine can be readily acylated using acid chlorides, anhydrides, or carboxylic acids under standard coupling conditions to form amides. This reaction is fundamental in synthesizing a diverse array of derivatives.

N-Alkylation: Alkylation of the primary amine can be achieved through several methods. Direct alkylation with alkyl halides is a common approach, often carried out in the presence of a base like potassium carbonate in a solvent such as DMF. masterorganicchemistry.com A more controlled and highly efficient method is reductive amination. masterorganicchemistry.comwikipedia.org This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.netyoutube.com Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.comwikipedia.orgyoutube.com This method's operational simplicity and the wide availability of carbonyl compounds make it a powerful tool for generating diverse N-substituted derivatives. researchgate.net

| Reaction Type | Reactant | Reagent(s) | Product | Ref. |

| N-Alkylation | Piperidine, Alkyl Halide | K₂CO₃, DMF | N-Alkylpiperidine | masterorganicchemistry.com |

| Reductive Amination | Amine, Aldehyde/Ketone | NaBH₃CN or NaBH(OAc)₃ | Substituted Amine | masterorganicchemistry.comwikipedia.org |

| Double Reductive Amination | Dicarbonyl Compound, Amine | NaBH₃CN | Polyhydroxypiperidine | chim.it |

Synthesis of Related Substituted Piperidin-3-ol Derivatives

The synthesis of the substituted piperidin-3-ol scaffold can be achieved through various strategic approaches, primarily involving the formation of the piperidine ring from either aromatic precursors or acyclic starting materials.

Synthesis from Pyridine Precursors: A prevalent method for synthesizing piperidine rings involves the hydrogenation of corresponding pyridine derivatives. nih.gov For instance, 3-hydroxypiperidine can be prepared by the reduction of 3-hydroxypyridine (B118123). sigmaaldrich.comsigmaaldrich.com This reduction is often accomplished using heterogeneous catalysts such as rhodium on carbon (Rh/C) or rhodium-nickel/carbon bimetallic catalysts under a hydrogen atmosphere. google.com While effective, these methods can require harsh conditions, including high pressure and temperature. nih.gov An alternative route involves N-alkylation of 3-hydroxypyridine with a reagent like benzyl (B1604629) chloride, followed by reduction of the resulting pyridinium (B92312) salt with sodium borohydride, and subsequent de-benzylation to yield the N-unsubstituted piperidin-3-ol. google.com

Synthesis via Ring Formation and from Acyclic Precursors: Another powerful strategy involves constructing the piperidine ring from acyclic precursors or through the modification of existing rings. The asymmetric reduction of N-protected 3-piperidones, often using biocatalytic methods with ketoreductases, is a key step for producing enantiomerically pure (S)-N-Boc-3-hydroxypiperidine, a vital intermediate for pharmaceuticals. mdpi.com

A highly versatile approach to substituted piperidin-3-ol derivatives is the ring-opening of epoxides. nih.govrsc.org The reaction of an epoxide with an amine is a direct method for synthesizing β-amino alcohols, which are structurally analogous to the core of 1-(substituted)-piperidin-3-ol. For example, the regioselective ring-opening of a 1,2-epoxide with a primary or secondary amine can establish the 1,2-amino alcohol functionality. This strategy is particularly valuable for creating stereochemically defined centers. The synthesis of chiral 3-substituted-4-hydroxypiperidines has been successfully achieved via the enzymatic reduction of the corresponding 4-oxopiperidine precursors, demonstrating the power of biocatalysis in creating complex chiral structures. nih.gov

Coordination Chemistry and Metal Complexation

1-(3-Aminopropyl)piperidin-3-ol as a Ligand in Metal Coordination

This compound is a tridentate ligand with the potential to coordinate to a metal center through its primary amine nitrogen, the piperidine (B6355638) ring nitrogen, and the hydroxyl oxygen atom. This N,N,O-donor ligand can form stable five- and six-membered chelate rings with a metal ion, a characteristic that enhances the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows this ligand to coordinate with a wide range of transition metal ions.

The coordination behavior of this compound is analogous to other well-studied tridentate amino-alcohol ligands. Depending on the metal ion's size, preferred coordination number, and the reaction conditions, the ligand can coordinate in a facial (fac) or meridional (mer) fashion in octahedral complexes. In lower coordination number complexes, it can adapt its geometry to accommodate tetrahedral or square planar arrangements. The flexibility of the aminopropyl chain and the piperidine ring allows for this conformational adaptability.

Synthesis and Structural Characterization of Metal Chelates and Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as methanol, ethanol, or water. The choice of solvent and the metal-to-ligand molar ratio can influence the stoichiometry and structure of the final product. For instance, a 1:1 or 1:2 metal-to-ligand ratio is commonly employed to synthesize mononuclear complexes.

The general synthetic route can be represented as: MXn + mL → [MLm]Xn where M is the metal ion, X is the counter-anion (e.g., Cl-, NO3-, ClO4-), L is this compound, and m is the number of ligand molecules.

Ligand Binding Modes and Coordination Geometries

As a tridentate N,N,O ligand, this compound can adopt different binding modes, leading to various coordination geometries around the metal center. In octahedral complexes, where two molecules of the ligand coordinate to a single metal ion, both fac and mer isomers are possible. The specific isomer formed can be influenced by the steric bulk of the ligand and the electronic properties of the metal ion. For instance, nickel(II) complexes with tridentate ligands often exhibit distorted octahedral geometries. researchgate.netdrexel.edu

With metal ions that favor a square pyramidal or trigonal bipyramidal geometry, one molecule of the ligand and other co-ligands (e.g., solvent molecules, anions) can satisfy the metal's coordination sphere. Copper(II) complexes, for example, are known for their structural diversity and can form five-coordinate complexes. rsc.org

| Metal Ion | M:L Ratio | Coordination Geometry | Potential Isomerism |

|---|---|---|---|

| Ni(II) | 1:2 | Distorted Octahedral | Facial/Meridional |

| Cu(II) | 1:1 | Square Pyramidal | - |

| Cu(II) | 1:2 | Distorted Octahedral | - |

| Zn(II) | 1:2 | Octahedral | Facial/Meridional |

Spectroscopic and Electrochemical Properties of Metal Complexes

The electronic spectra (UV-Vis) of the metal complexes of this compound provide insights into the coordination environment of the metal ion. For d-block metals, the d-d transitions are sensitive to the ligand field strength and the coordination geometry. For example, nickel(II) octahedral complexes typically exhibit three spin-allowed d-d transitions. mdpi.com The positions and intensities of these bands can be used to calculate ligand field parameters. frontiersin.org

Infrared spectroscopy is a powerful tool to confirm the coordination of the ligand. A shift in the N-H and O-H stretching vibrations to lower frequencies upon complexation is indicative of their involvement in bonding to the metal ion. New bands appearing in the far-IR region can be attributed to M-N and M-O stretching vibrations. nih.gov

The electrochemical properties of these complexes can be studied using techniques like cyclic voltammetry. The redox potentials of the metal center are influenced by the nature of the ligand. The electron-donating properties of the amine and alcohol groups of this compound would be expected to stabilize higher oxidation states of the metal, shifting the redox potentials to more negative values compared to complexes with less basic ligands. researchgate.net

| Technique | Observed Feature | Interpretation |

|---|---|---|

| UV-Vis Spectroscopy | Shifts in d-d transition bands | Information on coordination geometry and ligand field strength |

| Infrared Spectroscopy | Shift in ν(N-H) and ν(O-H) bands | Confirmation of ligand coordination |

| Infrared Spectroscopy | Appearance of new bands in far-IR | Evidence of M-N and M-O bond formation |

| Cyclic Voltammetry | Redox potentials (E1/2) | Information on the electronic influence of the ligand on the metal center |

Computational and Theoretical Studies

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide fundamental insights into the electronic nature of 1-(3-Aminopropyl)piperidin-3-ol. These methods are instrumental in understanding the molecule's stability, reactivity, and spectroscopic properties.

Elucidation of Electronic Structures and Molecular Orbitals

Density Functional Theory (DFT) calculations are employed to determine the optimized geometry and electronic structure of this compound. These calculations typically involve the use of a functional, such as B3LYP, and a basis set, for example, 6-31G(d,p), to solve the Schrödinger equation in an approximate manner. The resulting electronic structure reveals the distribution of electron density and the energies and shapes of the molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the nitrogen atoms of the aminopropyl group and the piperidine (B6355638) ring, as well as the oxygen of the hydroxyl group, are expected to be the primary sites of electron density, influencing the HOMO and LUMO localizations.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.8 D |

Prediction of Spectroscopic Parameters

Time-Dependent Density Functional Theory (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis) of this compound. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to forecast the wavelengths at which the molecule will absorb light. These theoretical predictions are valuable for interpreting experimental spectroscopic data.

Furthermore, DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts. acs.org The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms within the molecule.

Protonation Equilibria and Dissociation Constants (pKa)

The dissociation constants (pKa) of this compound, which has two basic nitrogen centers and one acidic hydroxyl group, can be predicted using computational methods. These calculations often involve a thermodynamic cycle that combines gas-phase proton affinities with solvation free energies, calculated using a continuum solvation model like the Polarizable Continuum Model (PCM). The pKa values are critical for understanding the molecule's charge state at different pH values, which in turn influences its solubility, membrane permeability, and interactions with biological targets. For this compound, it is expected that the primary amine of the aminopropyl group and the tertiary amine in the piperidine ring will have distinct pKa values.

Table 2: Predicted pKa Values for Ionizable Groups in this compound (Illustrative)

| Ionizable Group | Predicted pKa (Illustrative) |

| Primary Amine (-NH₂) | 10.2 |

| Tertiary Amine (Piperidine) | 8.8 |

| Hydroxyl (-OH) | 15.1 |

Note: These pKa values are illustrative and based on typical values for similar functional groups in related molecules. Precise computational or experimental determination is required for definitive values.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. This method is instrumental in drug discovery and for understanding potential metabolic pathways.

Ligand-Enzyme Interaction Profiling (e.g., acyltransferases, cytochrome P450 enzymes)

Molecular docking simulations can be performed to investigate the potential interactions of this compound with enzymes like acyltransferases and cytochrome P450 (CYP) enzymes. nih.gov

For acyltransferases, the primary amine or the hydroxyl group of this compound could potentially act as a nucleophile in an acylation reaction. Docking studies would aim to place the ligand in the active site of the enzyme in a conformation that facilitates this reaction, identifying key amino acid residues that may be involved in binding and catalysis through hydrogen bonds, electrostatic interactions, or hydrophobic contacts.

Regarding cytochrome P450 enzymes, which are crucial for drug metabolism, docking simulations can predict the binding affinity and orientation of this compound within the active site of various CYP isoforms (e.g., CYP3A4, CYP2D6). nih.gov The position of the ligand relative to the heme iron atom in the enzyme's active site can suggest which parts of the molecule are most susceptible to oxidation. For instance, N-dealkylation of the aminopropyl group or hydroxylation of the piperidine ring are potential metabolic pathways that can be explored through docking studies. Studies on similar 4-aminopiperidine (B84694) drugs have highlighted the importance of interactions with key residues like serine 119 in the active site of CYP3A4 for their metabolism.

Receptor Binding Site Investigations for Related Analogues

While specific receptor binding studies for this compound are not extensively documented in publicly available literature, a wealth of research on related piperidine and piperazine (B1678402) analogues provides significant insights into their potential interactions with various receptors, particularly sigma receptors (S1R and S2R). These receptors are involved in a range of cellular functions and are targets for therapeutic agents.

Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes of piperidine-based ligands. nih.govrsc.org For instance, research on a series of piperidine/piperazine-based compounds has identified key structural features that govern their affinity and selectivity for sigma receptors. nih.govrsc.org The basicity of the piperidine nitrogen is considered a crucial factor for efficient binding to S1R. nih.gov

Molecular docking studies have revealed that piperidine derivatives can adopt specific conformations within the receptor's binding pocket, forming critical interactions with amino acid residues. nih.gov For example, in the case of certain S1R ligands, the piperidine moiety is often positioned to interact with key residues, while substituents on the piperidine ring can form additional hydrophobic or hydrogen-bonding interactions, thereby influencing binding affinity. nih.gov It has been observed that the length of an alkyl linker chain can significantly impact the binding pose and affinity. For some analogues, a longer chain can lead to clashes with residues in the binding pocket, resulting in reduced affinity. nih.gov

The piperidine moiety is a common structural feature in ligands designed for various receptors, including histamine (B1213489) H3 and sigma-1 receptors. nih.gov Molecular modeling of these dual-target ligands has helped to identify the putative protein-ligand interactions responsible for their high affinity. nih.gov These studies underscore the importance of the piperidine scaffold as a key element for receptor interaction. nih.gov

In silico docking studies of other piperidone derivatives have also been used to predict their binding modes and to understand their mechanism of action at a molecular level. nih.gov These computational approaches allow for the evaluation of binding affinity scores and the identification of significant hydrogen bonds and aromatic interactions between the ligand and the target protein. nih.gov

Optimization of Host-Guest Complex Structures

The structure of this compound, with its flexible aminopropyl chain and polar hydroxyl group, suggests it could act as a guest molecule for various hosts, such as cyclodextrins, calixarenes, or crown ethers. The optimization of such a host-guest complex would involve computational methods to determine the most stable arrangement of the guest within the host's cavity.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of host-guest complexes. nih.gov These simulations can provide insights into the stability of the complex and the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that hold the host and guest together. nih.gov For example, in the study of peptide-crown ether complexes, MD simulations have been used to understand how the host molecule can influence the conformation of the guest peptide. nih.gov

The optimization process would typically involve:

Initial Docking: Placing the guest molecule (this compound) into the host's cavity in various orientations.

Energy Minimization: Calculating the potential energy of each configuration to find low-energy starting points for further analysis.

Molecular Dynamics Simulations: Running simulations to observe the dynamic stability of the complex and to calculate binding free energies.

These computational approaches allow for the rational design and optimization of host-guest systems for various applications, including drug delivery, sensing, and catalysis.

Applications in Chemical Biology and Research Tools

Utilization as a Biochemical Reagent in Proteomics Research

While direct studies detailing the use of 1-(3-Aminopropyl)piperidin-3-ol in proteomics are not extensively documented, its structural motifs are pertinent to reagents used in this field. The primary amine of the aminopropyl group can serve as a reactive handle for conjugation to proteins or for labeling with reporter tags. Reagents with amine functionalities are commonly used in proteomics for cross-linking studies, protein modification, and for the development of affinity probes to isolate and identify protein-protein interactions. The piperidine (B6355638) scaffold itself is found in various biologically active molecules, suggesting that its incorporation could influence the specificity and binding characteristics of a proteomics reagent. sigmaaldrich.com

Substrate for Mechanistic Enzymology Studies (e.g., microbial drug metabolism by gut bacteria)

The gut microbiome plays a crucial role in the metabolism of a vast array of compounds, including drugs and dietary components, significantly impacting host health and disease. nih.govnih.gov Microbial enzymes in the gut are responsible for chemical transformations that can alter the bioactivity and bioavailability of ingested substances. escholarship.org Studies have shown that gut bacteria can metabolize complex molecules, including those containing heterocyclic rings like piperidine. escholarship.orgucsd.edu

This compound presents itself as a potential substrate for investigating the mechanistic enzymology of microbial metabolic pathways. For example, researchers could study how gut microbes like Clostridium species, known to metabolize amino acids, might act on the aminopropyl side chain. escholarship.org Furthermore, the piperidinol ring could be a target for hydroxylation, oxidation, or ring-opening reactions by microbial enzymes, similar to how other cyclic compounds are processed. ucsd.edu Using this compound as a substrate could help elucidate novel enzymatic activities within the gut microbiome, identify the specific bacteria and enzymes involved, and understand how such metabolism could affect the compound's potential downstream biological effects. nih.govnih.gov

Building Block for Novel Chemical Scaffolds (e.g., aza-C-linked disaccharide analogues)

The synthesis of complex molecular scaffolds is a cornerstone of medicinal chemistry and drug discovery. This compound is a valuable building block due to its multiple functional groups that allow for sequential and controlled chemical modifications. nih.gov Its piperidinol core is particularly relevant to the synthesis of azasugars, which are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. researchgate.net

Azasugars and their analogues are potent inhibitors of glycosidases and have therapeutic potential for a range of diseases. researchgate.netenamine.net The piperidinol structure within this compound can serve as the core of a homoazasugar. researchgate.net Synthetic strategies can utilize this compound to create novel aza-C-linked disaccharide analogues or other complex peptidomimetics and scaffolds. nih.govnih.gov The presence of the aminopropyl side chain offers an additional site for diversification, allowing chemists to attach other molecules, such as peptides, fluorophores, or other pharmacologically active moieties, to create libraries of new chemical entities for screening. arkat-usa.org

Design of Probes for Biological Systems

Fluorescent and spectroscopic probes are indispensable tools for visualizing and quantifying biological processes in real-time. nih.govmdpi.com The design of these probes relies on combining a reporter molecule (like a fluorophore) with a recognition element that selectively interacts with a biological target. rsc.orgmdpi.com

This compound is a suitable scaffold for the development of such probes. arkat-usa.org Its primary amine can be readily coupled to a variety of fluorophores or chromophores. The piperidinol portion of the molecule can be modified to act as the recognition element, targeting specific enzymes, receptors, or metal ions. For instance, the amine and hydroxyl groups can act as ligands for metal ions, making it a candidate for designing selective metal sensors. arkat-usa.org By modifying the piperidine ring and the aminopropyl chain, researchers can fine-tune the probe's selectivity and binding affinity for its intended biological target. rsc.org

Investigation of Structure-Activity Relationships in Related Analogues (e.g., non-imidazole histamine (B1213489) H3 receptor antagonists)

The piperidine scaffold is a key component in many non-imidazole histamine H3 receptor (H3R) antagonists, which are being investigated for treating various central nervous system disorders. researchgate.netwikipedia.org The 3-aminopropan-1-ol functionality, a core feature of this compound, is present in several potent H3R antagonists. researchgate.net Extensive structure-activity relationship (SAR) studies have been conducted on analogues to optimize their affinity and efficacy.

Research has shown that modifications to the piperidine ring and the side chain have significant effects on binding affinity. For example, creating ether derivatives from the hydroxyl group of a 3-piperidinopropanol core has led to compounds with high nanomolar affinity for the human H3 receptor. nih.gov SAR studies explore how different substituents on the piperidine nitrogen and other parts of the molecule influence receptor binding and functional activity. nih.gov This systematic modification allows researchers to build a comprehensive understanding of the pharmacophore required for potent H3R antagonism. researchgate.netnih.gov

| Compound Modification | Effect on Activity | Reference |

|---|---|---|

| Etherification of the hydroxyl group on a 3-piperidinopropanol core | Leads to potent H3R antagonists with nanomolar Ki values. The 4-(1,1-dimethylpropyl)phenyl ether showed a Ki of 8.4 nM. | nih.gov |

| Substitution on the phenoxy group of phenoxymethylbenzyl piperidines | Used to optimize in vitro and in vivo potency, leading to compounds with low nanomolar affinity and high oral in vivo potency. | nih.gov |

| Modification of the basic piperidino moiety (ring expansion/contraction) | Performed to investigate the impact on H3R affinity and selectivity against H1 and H2 receptors. | nih.gov |

| Introduction of 4-hydroxypiperidine (B117109) and flexible 3-(amino)propyloxy analogues | A strategy to maintain high affinity for H3R while potentially introducing inhibitory effects on other enzymes like AChE or BuChE. | researchgate.net |

Exploration of Antimicrobial Potential of Derivatives and Metal Complexes

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Piperidine and piperazine (B1678402) derivatives have been identified as promising scaffolds for the development of new antibacterial and antifungal drugs. nih.govresearchgate.netnih.govresearchgate.net Derivatives of this compound can be synthesized to explore their antimicrobial potential. By adding various chemical groups to the amine or hydroxyl functionalities, new compounds can be created and screened against a panel of pathogenic bacteria and fungi. nih.govnih.gov

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR for Structural Assignment

¹H NMR (Proton NMR) spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of 1-(3-aminopropyl)piperidin-3-ol is expected to show distinct signals for the protons of the aminopropyl side chain and the piperidinol ring.

Expected ¹H NMR Spectral Features:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| H attached to C3 of piperidine (B6355638) ring (CH-OH) | ~3.5-4.0 | Multiplet | 1H |

| Protons on the aminopropyl chain adjacent to the primary amine (-CH₂-NH₂) | ~2.7-2.9 | Triplet | 2H |

| Protons on the piperidine ring adjacent to the nitrogen (axial and equatorial) | ~2.2-3.0 | Multiplets | 4H |

| Protons on the aminopropyl chain adjacent to the piperidine nitrogen (-N-CH₂-) | ~2.3-2.6 | Triplet | 2H |

| Protons on the central methylene (B1212753) group of the aminopropyl chain (-CH₂-CH₂-CH₂-) | ~1.6-1.9 | Multiplet | 2H |

| Protons on the piperidine ring (C4, C5) | ~1.4-1.8 | Multiplets | 4H |

| Amine (NH₂) and hydroxyl (OH) protons | Broad, variable | Singlet | 3H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Spectral Features:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C3 of piperidine ring (C-OH) | ~65-70 |

| C2 and C6 of piperidine ring | ~50-60 |

| Carbon on the aminopropyl chain adjacent to the piperidine nitrogen | ~55-60 |

| C4 and C5 of piperidine ring | ~20-35 |

| Carbon on the aminopropyl chain adjacent to the primary amine | ~40-45 |

| Central carbon of the aminopropyl chain | ~25-30 |

Note: Chemical shifts are approximate and depend on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., 2D ROESY)

The piperidine ring in this compound can exist in different chair conformations, and the substituents at C1 and C3 can be in either axial or equatorial positions. Advanced 2D NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be crucial for determining the stereochemistry and preferred conformation. ROESY detects through-space correlations between protons that are close to each other, irrespective of whether they are connected by bonds. For instance, correlations between the proton at C3 and specific protons on the piperidine ring would help establish its axial or equatorial orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound (C₈H₁₈N₂O), the expected monoisotopic mass is approximately 158.1419 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 159.1492 would be observed.

The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways would likely involve the loss of the hydroxyl group, cleavage of the aminopropyl side chain, and fragmentation of the piperidine ring. Analysis of these fragment ions would help to confirm the connectivity of the molecule. For a related isomer, 1-(3-aminopropyl)piperidin-4-ol, predicted collision cross-section (CCS) values, which relate to the ion's shape, have been calculated for different adducts. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (primary amine) | Stretching | 3300-3500 (two bands) |

| C-H (alkane) | Stretching | 2850-3000 |

| N-H (amine) | Bending | 1590-1650 |

| C-O (alcohol) | Stretching | 1050-1260 |

| C-N (amine) | Stretching | 1020-1250 |

The presence of a broad band in the 3200-3600 cm⁻¹ region would indicate the hydroxyl group, while the characteristic two-band signal in the 3300-3500 cm⁻¹ range would confirm the primary amine.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal can provide the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would unambiguously determine the bond lengths, bond angles, and the conformation of the piperidine ring. It would also reveal the stereochemical relationship between the hydroxyl group at C3 and the aminopropyl group at the nitrogen atom. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. While no crystal structure for this compound is currently available in public databases, this method remains the gold standard for absolute structure determination.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orglibretexts.org It is particularly valuable for studying organic radicals, metal complexes, and other paramagnetic species. wikipedia.org The fundamental principles of EPR are similar to Nuclear Magnetic Resonance (NMR), but EPR focuses on the magnetic properties of electrons rather than atomic nuclei. youtube.com

For a molecule like this compound, which is a diamagnetic species (lacking unpaired electrons) in its ground state, it would typically be "EPR silent". youtube.com However, EPR spectroscopy can become a powerful tool under conditions where the molecule is transformed into a radical species or interacts with a paramagnetic center. For instance, γ-irradiation of amino acid derivatives, which share functional groups with the target compound, has been shown to produce stable radicals that can be identified and characterized by EPR. researchgate.net

The resulting EPR spectrum, usually presented as the first derivative of the microwave absorption, provides key information through its parameters libretexts.orgyoutube.com:

g-factor: Helps in identifying the nature of the paramagnetic center.

Hyperfine Coupling: Reveals information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), offering insights into the molecular structure of the radical. researchgate.net

In a hypothetical scenario where this compound undergoes a reaction forming a radical (e.g., through oxidation of the amine or alcohol), EPR could be used to study the structure and stability of this transient species.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance. For this compound, the molecular formula is C₈H₁₈N₂O. The theoretical elemental composition can be calculated based on its atomic weights.

Experimental values obtained from an elemental analyzer are compared against these theoretical values. A close match between the experimental and theoretical percentages helps to confirm the compound's identity and assess its purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Count | Total Weight (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 60.71 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 11.46 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.70 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.11 |

| Total Molecular Weight | 158.245 | 100.00 |

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. The method involves scanning the potential of an electrode and measuring the resulting current. While there is no specific CV data published for this compound, studies on related piperidine derivatives provide insight into how this technique could be applied.

For example, CV studies on piperidine nitroxides have shown reversible electron-transfer processes. jlu.edu.cn Research on N-substituted-4-piperidone curcumin (B1669340) analogs demonstrated irreversible oxidation processes, with oxidation potentials ranging from 0.72 to 0.89 V. mdpi.comnih.gov These studies typically use a three-electrode setup in a suitable solvent with a supporting electrolyte, such as acetonitrile (B52724) with tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). mdpi.com

If this compound were analyzed by CV, the resulting voltammogram could reveal:

Oxidation and Reduction Potentials: The potentials at which the compound loses or gains electrons. The amine and alcohol functional groups are potential sites for oxidation.

Reversibility of Redox Processes: Whether the electron transfer is chemically reversible or irreversible.

Electron Transfer Kinetics: Information on the rate of electron transfer.

Table 2: Illustrative Cyclic Voltammetry Data for Piperidine Derivatives

| Compound Type | Redox Process | Potential Range (V) | Key Findings | Reference |

|---|---|---|---|---|

| Piperidine Nitroxides | Oxidation/Reduction | E₁/₂ᵒˣ ≈ 0.70 V, E₁/₂ʳᵉᵈ ≈ -0.28 V | Reversible electron transfer. | jlu.edu.cn |

| N-benzyl-4-piperidones | Irreversible Oxidation | 0.72 - 0.86 V | Diffusion-controlled process. | mdpi.com |

| (S)‐1‐(1‐phenylethyl)‐piperidine | Anodic Cyanation | Not specified | Used to determine optimal reaction conditions. | researchgate.net |

Chromatographic Purity Assessment and Separation Techniques (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

Chromatographic methods are essential for separating components in a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard techniques for this purpose.

Thin-Layer Chromatography (TLC) is often used to monitor the progress of a chemical reaction. google.comgoogle.com For instance, in the synthesis of derivatives of 3-aminopiperidine, TLC was used to confirm the completion of the reaction. google.comgoogle.com A spot corresponding to the product would appear, while the spots for the starting materials would disappear.

High-Performance Liquid Chromatography (HPLC) provides a more accurate quantitative and qualitative analysis. Since compounds like this compound may lack a strong UV chromophore, a pre-column derivatization step is often employed to attach a UV-active molecule, enhancing detection sensitivity. nih.gov For example, 3-aminopiperidine has been derivatized with benzoyl chloride or para-toluene sulfonyl chloride to allow for UV detection. google.comnih.gov

Chiral HPLC methods can also be developed to separate enantiomers (non-superimposable mirror images) of chiral compounds like this compound, which is sold as a racemic mixture. nih.govhit2lead.com

Table 3: Exemplary HPLC Conditions for Analysis of Aminopiperidine Derivatives

| Analyte | Column | Mobile Phase | Detection | Key Application | Reference |

|---|---|---|---|---|---|

| Derivatized 3-Aminopiperidine | Chiralpak AD-H | 0.1% diethyl amine in ethanol | UV at 228 nm | Enantiomeric purity | nih.gov |

| Dibenzoyl-3-aminopiperidine | Dima C18 | Water-Methanol (40:60) | UV at 254 nm | Quantitative analysis | google.com |

| 3-Aminopiperidine (non-derivatized) | Trinity P1 (Mixed-mode) | Ammonium formate (B1220265) buffer and acetonitrile | Charged Aerosol Detector (CAD) | Direct quantification | researchgate.net |

Thermal Analysis (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.com It is used to study thermal transitions, such as melting, crystallization, and glass transitions. mdpi.com

While specific DSC data for this compound is not available in the literature, a DSC thermogram for the related compound piperidine shows distinct thermal events upon cooling and warming. researchgate.net For a solid compound like this compound, DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy (area of the peak) of this transition are characteristic properties that can be used for identification and purity assessment. youtube.comresearchgate.net For instance, impurities typically cause a broadening and lowering of the melting point.

Table 4: Illustrative Thermal Events Measured by DSC for Related Structures

| Compound | Thermal Event | Temperature (°C) | Significance | Reference |

|---|---|---|---|---|

| Piperine | Melting (Endotherm) | ~131 °C | Characteristic melting point for purity assessment. | researchgate.net |

| Piperine-Succinic Acid Cocrystal | Melting (Endotherm) | Not specified | Formation of a new crystal phase with a different melting point. | researchgate.net |

| Skim Milk Powder | Glass Transition (Tg) | 46.2 - 50.3 °C | Dependent on heating rate; indicates change from glassy to rubbery state. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.